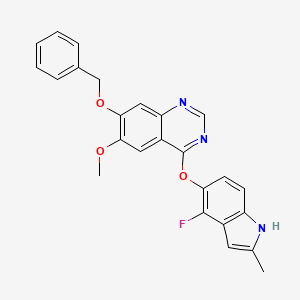

7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline

Overview

Description

7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline is a useful research compound. Its molecular formula is C25H20FN3O3 and its molecular weight is 429.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 429.4 g/mol. It is characterized by the presence of a benzyloxy group and a fluorinated indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.4 g/mol |

| CAS Number | 574745-75-8 |

| Purity | ≥ 95% |

Research indicates that this compound acts primarily as a γ-secretase modulator . This mechanism is significant in the context of Alzheimer's disease, where modulation of amyloid-beta peptide production is crucial. The compound has been shown to shift the production from the more pathogenic to the less harmful , thus potentially reducing amyloid plaque formation in the brain .

Therapeutic Applications

- Alzheimer's Disease : The modulation of amyloid-beta levels positions this compound as a candidate for Alzheimer's treatment. Studies have demonstrated that oral administration can significantly lower levels while increasing levels in vivo .

- Cancer Therapy : Preliminary studies suggest that compounds with similar structures exhibit anti-proliferative effects on various cancer cell lines. The potential for this compound to inhibit tumor growth through mechanisms involving apoptosis and angiogenesis is under investigation .

Case Study 1: Amyloid Modulation

In a study involving non-transgenic mice, administration of the compound at a dosage of 30 mg/kg resulted in a 63% reduction in levels and a 91% increase in levels after four hours . This significant alteration in peptide levels underscores the compound's potential as a therapeutic agent in neurodegenerative diseases.

Safety and Toxicology

The compound is classified under GHS hazard class as Corrosive , indicating that it requires careful handling and storage according to safety guidelines. Toxicological assessments are essential for determining safe dosage ranges for potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C25H20FN3O3

- Molecular Weight : 429.4 g/mol

- CAS Number : 574745-75-8

- Purity : Typically ≥ 95%

The compound features a quinazoline core substituted with benzyloxy and fluoro-indole moieties, which are critical for its biological activity.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of quinazoline compounds exhibit potent anticancer properties. The structural modifications in 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

- A study demonstrated that quinazoline derivatives can effectively inhibit kinases associated with cancer progression, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- The compound can be utilized to study enzyme inhibition mechanisms, particularly those related to kinases and other enzymes implicated in disease pathways. Understanding these interactions can lead to insights into drug design and therapeutic interventions.

- Signal Transduction Pathway Modulation :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using quinazoline derivatives similar to this compound. |

| Study B | Anti-inflammatory Effects | Showed that compounds with similar structures reduced pro-inflammatory cytokine production in cellular models. |

| Study C | Neuroprotective Mechanisms | Found that certain derivatives modulated neuroinflammation, suggesting potential applications in treating neurodegenerative diseases. |

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline?

Methodological Answer:

Key steps involve coupling the benzyloxy-methoxyquinazoline core with the 4-fluoro-2-methylindole moiety. Microwave-assisted synthesis (e.g., 130°C in ethanol for 45 minutes) can enhance reaction efficiency, as demonstrated in similar quinazoline and benzothiazole syntheses . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC or HPLC with UV detection (λ = 254 nm). Optimize yields by controlling stoichiometry (1:1.1 molar ratio of quinazoline to indole derivative) and using anhydrous solvents .

Q. Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Employ a multi-technique approach:

- HPLC : Use a C18 column with a methanol/water (70:30 v/v) mobile phase; retention time and peak symmetry indicate purity .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., benzyloxy protons at δ 5.2–5.4 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- FTIR : Validate functional groups (e.g., C-O-C stretch at 1250–1050 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Structural Modifications : Synthesize analogs by varying substituents (e.g., replacing benzyloxy with alkoxy groups or modifying the indole’s fluorine/methyl groups).

- Biological Assays : Test kinase inhibition (e.g., EGFR or VEGFR) via in vitro enzymatic assays. Compare IC₅₀ values to establish substituent effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated DMSO/ethanol solution at 25°C.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Analyze asymmetric units for bond angles/planarity (e.g., quinazoline ring deviations < 0.05 Å) .

- Refinement : Use SHELXL-97 to refine structures, validating with R-factors (< 0.05) and electron density maps .

Q. Advanced: What mechanisms underlie its potential antitumor activity?

Methodological Answer:

- Kinase Inhibition : Perform ATP-competitive binding assays to quantify inhibition of tyrosine kinases (e.g., EGFR). Use Western blotting to assess downstream phosphorylation (e.g., ERK1/2) .

- Apoptosis Assays : Treat cancer cell lines (e.g., HeLa) and measure caspase-3 activation via fluorescence-based kits .

- In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume and metastasis .

Q. Advanced: How should contradictory data in biological assays be addressed?

Methodological Answer:

- Replicate Experiments : Conduct triplicate assays under standardized conditions (pH, temperature, cell passage number) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Use Bland-Altman plots to identify systematic errors .

- Cross-Validation : Compare results with orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy for apoptosis) .

Q. Advanced: What strategies ensure compound stability during long-term storage?

Methodological Answer:

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Preparation of the quinazoline core substituted with benzyloxy and methoxy groups.

- Introduction of a good leaving group (usually chlorine) at position 4.

- Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with 4-fluoro-2-methyl-1H-indol-5-ol to form the ether linkage.

Stepwise Preparation Methods

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

- Starting Material: Methyl 4-hydroxy-3-methoxybenzoate.

- Key Steps:

- Substitution to introduce benzyloxy at position 7.

- Nitration, reduction, and cyclization to form the quinazoline ring.

- Chlorination at position 4 to introduce the leaving group.

- Reaction Conditions: Multi-step synthesis involving standard organic transformations.

- Yield: Approximately 29.2% overall yield for the five-step sequence.

- Characterization: Confirmed by proton nuclear magnetic resonance (1H NMR) and mass spectrometry (MS).

Coupling with 4-fluoro-2-methyl-1H-indol-5-ol

- Reagents:

- 4-Fluoro-2-methyl-1H-indol-5-ol (nucleophile).

- 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (electrophile).

- Potassium carbonate (base).

- N,N-Dimethylformamide (DMF) as solvent.

- Procedure:

- Dissolve 4-fluoro-2-methyl-1H-indol-5-ol in DMF.

- Purge with nitrogen to maintain inert atmosphere.

- Add potassium carbonate to deprotonate the phenol group.

- Add the 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

- Heat the reaction mixture at 85°C overnight.

- Evaporate solvent, treat residue with water, sonicate, filter, and wash.

- Dry under high vacuum to yield the target compound as a gray solid.

- Yield: Quantitative (100%) isolated yield reported.

- Mass Spectrometry: m/z 430 (M+H)+ observed confirming molecular weight.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Conditions | Key Transformation | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 4-hydroxy-3-methoxybenzoate | Multi-step (substitution, nitration, reduction, cyclization, chlorination) | Formation of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 29.2% overall |

| 2 | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline + 4-fluoro-2-methyl-1H-indol-5-ol + K2CO3 | DMF, N2 atmosphere, 85°C, overnight | SNAr substitution of 4-chloro by indol-5-ol | 100% isolated |

Detailed Research Findings and Notes

- The SNAr reaction exploits the good leaving ability of chlorine at position 4 of the quinazoline ring and the nucleophilicity of the phenolic hydroxyl on the fluorinated indole.

- Potassium carbonate serves both as a base to generate the phenolate ion and to scavenge HCl formed during substitution.

- The use of DMF as solvent provides a polar aprotic environment conducive to SNAr.

- Nitrogen purging prevents oxidation or moisture interference.

- The benzyloxy group at position 7 is stable under these conditions, allowing selective substitution at position 4.

- The final compound is isolated by precipitation and filtration, avoiding complex chromatographic purification.

- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

Additional Considerations

- The preparation of the intermediate 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is critical and involves multiple synthetic transformations, each requiring careful optimization to maximize yield and purity.

- The overall synthetic route is well-documented in patent literature and research disclosures, demonstrating reproducibility and scalability.

- Alternative synthetic routes may exist but are less documented or less efficient.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Intermediate Quinazoline | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline |

| Nucleophile | 4-Fluoro-2-methyl-1H-indol-5-ol |

| Base | Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Atmosphere | Nitrogen (inert) |

| Temperature | 85°C |

| Reaction Time | Overnight (~16 hours) |

| Yield (final coupling step) | 100% isolated |

| Characterization Techniques | 1H NMR, MS (m/z 430 M+H)+ |

Properties

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O3/c1-15-10-17-19(29-15)8-9-21(24(17)26)32-25-18-11-22(30-2)23(12-20(18)27-14-28-25)31-13-16-6-4-3-5-7-16/h3-12,14,29H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUIFGUQBUATLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436182 | |

| Record name | 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574745-75-8 | |

| Record name | 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.